4-Ethoxy-3-fluoroaniline

Vue d'ensemble

Description

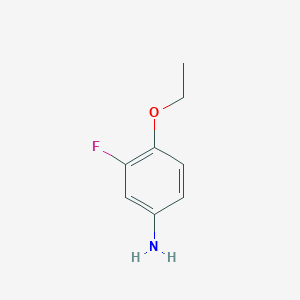

4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-3-fluoroaniline is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoroaniline is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Biological Activities

4-Ethoxy-3-fluoroaniline is utilized in the synthesis of various compounds. For instance, it serves as a building block in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014).

Radiopharmaceuticals in Medical Imaging

4-Ethoxy-3-fluoroaniline derivatives, specifically radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potential positron emission tomography (PET) probes. These probes are used in imaging cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and rapid brain uptake in animal models (Cui et al., 2012).

Bioactivation and Metabolism Studies

Studies on the bioactivation of fluoroanilines, including 4-fluoroaniline, have focused on their conversion to reactive benzoquinoneimines. This bioactivation is a result of cytochrome P-450 dependent conversion, with potential implications in drug metabolism and toxicity (Rietjens & Vervoort, 1991).

Environmental Impact and Biodegradation

Research on fluoroanilines in the environment, due to their industrial applications and low natural biodegradability, includes studies on bacterial strains capable of degrading these compounds. For example, Rhizobium sp. has been identified as capable of degrading 3-fluoroaniline and related compounds, indicating potential pathways for bioremediation (Zhao et al., 2019).

Photophysical Properties and Applications

Research into the photophysical properties of 4-ethoxy-3-fluoroaniline derivatives explores their potential as fluorophores. This includes studies on the influence of regioisomerism on photophysical properties, helping to establish molecular structure-property relationships crucial for designing new dyes and fluorescent materials (Habenicht et al., 2015).

Safety And Hazards

4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWQZGYKULGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluoroaniline | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2745791.png)

![1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2745793.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)

![7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2745800.png)

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)